molecular formula C13H14FNO4 B14001410 2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid CAS No. 2545-46-2

2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid

Cat. No.: B14001410
CAS No.: 2545-46-2
M. Wt: 267.25 g/mol
InChI Key: KZNCJPSXRVXMPO-UHFFFAOYSA-N
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Description

2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a fluorophenyl group, and a pentanoic acid backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorophenyl group is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Formation of the Pentanoic Acid Backbone: This step involves the construction of the pentanoic acid chain through a series of carbon-carbon bond-forming reactions, such as aldol condensation followed by reduction and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient heat management. Additionally, industrial processes may employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups.

Scientific Research Applications

2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-5-phenyl-5-oxopentanoic acid: Lacks the fluorine atom, resulting in different chemical properties.

    2-(Amino)-5-(4-fluorophenyl)-5-oxopentanoic acid: Lacks the acetyl group, affecting its reactivity and interactions.

Uniqueness

2-(Acetylamino)-5-(4-fluorophenyl)-5-oxopentanoic acid is unique due to the presence of both the acetylamino and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetylamino group provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

2545-46-2

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

2-acetamido-5-(4-fluorophenyl)-5-oxopentanoic acid

InChI

InChI=1S/C13H14FNO4/c1-8(16)15-11(13(18)19)6-7-12(17)9-2-4-10(14)5-3-9/h2-5,11H,6-7H2,1H3,(H,15,16)(H,18,19)

InChI Key

KZNCJPSXRVXMPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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